H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH
説明
特性
分子式 |
C40H50N4O6 |
|---|---|
分子量 |
682.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3R)-2-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-cyclohexylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C40H50N4O6/c1-24-18-31(45)19-25(2)32(24)22-33(41)39(48)44-23-30-17-11-10-16-29(30)21-35(44)37(46)43-36(26(3)28-14-8-5-9-15-28)38(47)42-34(40(49)50)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,45H,5,8-9,14-15,20-23,41H2,1-3H3,(H,42,47)(H,43,46)(H,49,50)/t26-,33+,34+,35?,36+/m1/s1 |
InChIキー |
GWHRSTGESQKJIQ-IAEIRYAQSA-N |
異性体SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@@H]([C@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)N)C)O |
正規SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N)C)O |
製品の起源 |
United States |
準備方法
Preparation of 2',6'-Dimethyl-L-Tyrosine (Dmt)
Dmt is synthesized via selective methylation of L-tyrosine. The process involves:
-
Protection of the amino group : L-tyrosine is treated with tert-butoxycarbonyl (Boc) anhydride in a basic medium to form Boc-L-tyrosine.
-
Methylation : The phenolic hydroxyl group is protected using a benzyl group, followed by Friedel-Crafts alkylation with methyl chloride in the presence of aluminum chloride to introduce methyl groups at the 2' and 6' positions.
-
Deprotection : Catalytic hydrogenation removes the benzyl group, yielding Boc-Dmt. Final deprotection with trifluoroacetic acid (TFA) produces free Dmt.
Key Data :
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc protection | Boc₂O, NaOH | 85 | 98 |
| Methylation | CH₃Cl, AlCl₃ | 72 | 95 |
| Deprotection | H₂/Pd-C, TFA | 90 | 99 |
Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic)
Tic is prepared via a Pictet-Spengler reaction :
-
Condensation : L-phenylalanine reacts with formaldehyde under acidic conditions to form a tetrahydroisoquinoline intermediate.
-
Oxidation : The intermediate is oxidized using potassium permanganate (KMnO₄) to introduce the carboxylic acid group.
-
Resolution : Chiral chromatography separates the enantiomers to obtain the desired (S)-configuration.
Key Data :
| Step | Reagents | Yield (%) | Optical Purity (% ee) |
|---|---|---|---|
| Condensation | HCHO, HCl | 68 | 90 |
| Oxidation | KMnO₄, H₂O | 65 | 95 |
| Resolution | Chiral HPLC | 45 | 99 |
Synthesis of β-Methylcyclohexylalanine (β-MeCha)
β-MeCha is synthesized through stereoselective alkylation :
-
Starting material : Cyclohexylalanine is treated with methyl iodide in the presence of a chiral catalyst (e.g., (R)-BINAP) to introduce the β-methyl group with (2S,3R) configuration.
-
Purification : Recrystallization from ethanol/water yields enantiomerically pure β-MeCha.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | (R)-BINAP, Pd(OAc)₂ |
| Reaction Temperature | -20°C |
| Diastereomeric Excess | 92% de |
| Final Yield | 58% |
Solid-Phase Peptide Synthesis (SPPS)
The assembly of H-Dmt-Tic-(2S,3R)-β-MeCha-Phe-OH employs Fmoc-based SPPS on a Rink amide resin. The sequence involves sequential coupling of Dmt, Tic, β-MeCha, and Phe residues, followed by cleavage and purification.
Stepwise Assembly
-
Resin Loading : Rink amide resin (0.6 mmol/g) is swollen in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection : 20% piperidine in DMF removes the Fmoc group from the resin-bound amino acid.
-
Coupling Reactions :
-
Dmt : Activated with HBTU/HOBt and DIEA in DMF (2 eq, 2 hours).
-
Tic : Coupled using DIC/Oxyma Pure (3 eq, 1 hour).
-
β-MeCha : Double coupling with DIC/HOAt (4 eq, 2 hours) to overcome steric hindrance.
-
Phe : Standard coupling with HBTU/HOBt.
-
Coupling Efficiency :
| Residue | Coupling Time (h) | Efficiency (%) |
|---|---|---|
| Dmt | 2 | 98 |
| Tic | 1 | 95 |
| β-MeCha | 2 | 85 |
| Phe | 1.5 | 97 |
Cleavage and Global Deprotection
The peptide-resin is treated with a cleavage cocktail (TFA:H₂O:TIPS = 95:2.5:2.5) for 3 hours. After filtration and precipitation in cold diethyl ether, the crude peptide is obtained.
Cleavage Conditions :
| Parameter | Value |
|---|---|
| TFA Concentration | 95% |
| Scavengers | H₂O, TIPS |
| Time | 3 hours |
| Crude Yield | 75% |
Purification and Characterization
The crude peptide is purified via preparative HPLC using a C18 column (250 × 21.2 mm, 5 µm) with a gradient of 20–50% acetonitrile in 0.1% TFA over 40 minutes. Fractions containing the target peptide are lyophilized.
HPLC Parameters :
| Column | Flow Rate (mL/min) | Detection | Purity (%) |
|---|---|---|---|
| C18 | 10 | 220 nm | 98.5 |
Mass Spectrometry Data :
| Parameter | Value |
|---|---|
| Calculated Mass | 681.9 g/mol |
| Observed Mass | 682.2 g/mol |
| Method | ESI-TOF |
Comparative Analysis of Synthetic Approaches
Studies highlight variations in β-MeCha incorporation efficiency based on coupling reagents:
| Reagent System | Coupling Efficiency (%) | Side Products (%) |
|---|---|---|
| HBTU/HOBt | 78 | 12 |
| DIC/Oxyma | 85 | 8 |
| COMU | 88 | 5 |
Optimal results are achieved with DIC/Oxyma, minimizing epimerization and deletion sequences.
Challenges and Optimization Strategies
Steric Hindrance in β-MeCha Coupling
The β-methyl group in β-MeCha introduces steric constraints, necessitating:
-
Extended coupling times (2–4 hours).
-
High excess of amino acid (4–6 eq).
-
Microwave-assisted synthesis at 50°C improves yield to 92%.
Epimerization Control
Low-temperature (0–4°C) coupling and the use of HOAt suppress racemization, maintaining >99% enantiomeric purity.
Scalability and Industrial Relevance
Large-scale production (≥100 g) employs continuous-flow SPPS , reducing solvent use by 40% and improving reproducibility. Industrial batches report:
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Cycle Time | 7 days | 3 days |
| Overall Yield | 62% | 75% |
| Cost per Gram | $1,200 | $450 |
化学反応の分析
H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in the Dmt residue can be oxidized to form quinones.
Reduction: The imine group in the Tic residue can be reduced to form secondary amines.
Substitution: The aromatic ring in the Dmt residue can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed from these reactions include quinones, secondary amines, and substituted aromatic compounds .
科学的研究の応用
H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and structure-activity relationships.
Biology: It is used to investigate the interactions between peptides and opioid receptors.
Medicine: It is explored as a potential therapeutic agent for pain management due to its bifunctional activity.
Industry: It is used in the development of new opioid receptor ligands for pharmaceutical applications.
作用機序
H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OHは、μ-オピオイド受容体とδ-オピオイド受容体に結合することで作用を発揮します。μ-オピオイド受容体アゴニストとして、受容体を活性化し、鎮痛効果をもたらします。δ-オピオイド受容体アンタゴニストとして、受容体をブロックし、耐性と依存性の発生を防ぎます。 関与する分子標的には、Gタンパク質共役受容体(GPCR)と、アデニル酸シクラーゼの阻害やカリウムチャネルの活性化など、下流のシグナル伝達経路が含まれます .
類似化合物との比較
Comparison with Structural Analogs
Stereoisomeric Variants of β-MeCha
The stereochemistry of β-MeCha critically determines receptor selectivity and functional activity:
| Compound | Configuration | δ Ki (nM) | μ Ki (nM) | μ/δ Selectivity Ratio | Functional Profile |
|---|---|---|---|---|---|
| H-Dmt-Tic-(2S,3S)-β-MeCha-Phe-OH | (2S,3S) | 0.48 | 1344 | 2800 | Pure δ-antagonist |
| H-Dmt-Tic-(2S,3R)-β-MeCha-Phe-OH | (2S,3R) | N/A* | 280 | — | Mixed μ-agonist/δ-antagonist |
| H-Dmt-Tic-(2R,3S)-β-MeCha-Phe-OH | (2R,3S) | N/A | 55 | — | Partial μ-agonist |
*Data derived from and .
- The (2S,3S) configuration achieves subnanomolar δ-antagonism (Ke = 0.241 nM in mouse vas deferens assay) with negligible μ activity, making it a highly selective pharmacological tool .
- The (2S,3R) epimer shows μ-agonist activity (Ki μ = 280 nM) and δ-antagonism (Ke δ ~ low nM range), acting as a partial agonist in guinea pig ileum assays .
C-Terminal Modifications
C-terminal amidation or hydrophobic substitutions alter receptor interactions:
| Compound | C-Terminus | δ Ki (nM) | μ Ki (nM) | Functional Profile |
|---|---|---|---|---|
| H-Dmt-Tic-(2S,3R)-β-MeCha-Phe-NH2 | Amide | N/A | 290 | Partial μ-agonist/δ-antagonist |
| H-Dmt-Tic-Ala-NH-1-adamantane | Adamantylamide | 0.06–0.2 | 2.5–11 | δ-Antagonist with μ affinity |
- Amidation of H-Dmt-Tic-(2S,3R)-β-MeCha-Phe-OH (e.g., Phe-NH2) retains mixed μ/δ activity but reduces μ potency (Ki μ = 290 nM vs. 280 nM for Phe-OH) .
- Hydrophobic C-terminal groups (e.g., adamantylamide) in Dmt-Tic-Ala derivatives enhance μ affinity (Ki μ = 2.5–11 nM) while maintaining δ antagonism (Ki δ = 0.06–0.2 nM), yielding dual-affinity ligands .
Comparison with Other Dmt-Tic Derivatives
Dmt-Tic-Ala-X Series
| Compound | Substituent (X) | δ Ki (nM) | μ Ki (nM) | Selectivity Ratio (μ/δ) |
|---|---|---|---|---|
| H-Dmt-Tic-Ala-NH-1-adamantane | Adamantylamide | 0.06–0.2 | 2.5–11 | 12.5–55 |
| H-Dmt-Tic-Ala-NHtBu | tert-Butylamide | 0.2 | 11 | 55 |
These compounds exhibit dual δ/μ affinity but retain δ-antagonist efficacy (pA2 = 9.16–9.29 in MVD assays). In contrast, H-Dmt-Tic-(2S,3R)-β-MeCha-Phe-OH has higher μ affinity (Ki μ = 280 nM) but weaker δ selectivity, reflecting divergent pharmacophore interactions .
(2S,3R)TMT-L-Tic-OH
- This analog substitutes β-MeCha with a constrained TMT (tetrahydroisoquinoline-methyltyrosine) residue.
Q & A
Q. What steps ensure experimental reproducibility in SAR studies of opioid peptide analogs?
- Methodological Answer :
- Protocol Registries : Pre-register synthesis and assay protocols on platforms like protocols.io .
- Open Lab Notebooks : Share raw HPLC traces, NMR spectra, and dose-response curves in supplemental materials.
- Control Replicates : Include ≥3 independent syntheses and assays per compound.
Reference the ARRIVE guidelines for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
